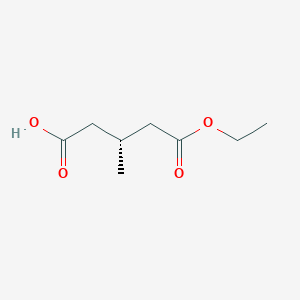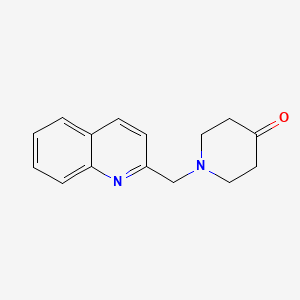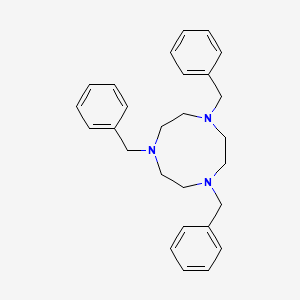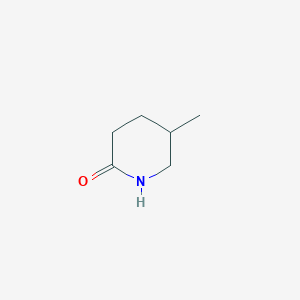
5-Methylpiperidin-2-one
Vue d'ensemble
Description
5-Methylpiperidin-2-one is a compound with the molecular formula C6H11NO . It is also known by other names such as 5-methyl-2-piperidinone and has a molecular weight of 113.16 g/mol . The compound is used in various chemical reactions due to its unique biochemical properties .
Synthesis Analysis
The synthesis of 2-piperidinones, including 5-Methylpiperidin-2-one, has been achieved through an organophotocatalysed [1+2+3] strategy . This method allows for the one-step creation of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . Another method involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones .
Molecular Structure Analysis
The InChI code for 5-Methylpiperidin-2-one is InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) . The compound has a topological polar surface area of 29.1 Ų and a complexity of 101 .
Chemical Reactions Analysis
5-Methylpiperidin-2-one is involved in various chemical reactions. It serves as a key precursor for piperidines and is used in the development of stereoselective synthesis of multi-substituted 2-piperidinones . The compound exhibits chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .
Physical And Chemical Properties Analysis
5-Methylpiperidin-2-one has a molecular weight of 113.16 g/mol and an XLogP3-AA value of 0.4 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 0 and an exact mass of 113.084063974 g/mol .
Applications De Recherche Scientifique
Pharmacology
Application Summary
5-Methylpiperidin-2-one is utilized in pharmacology for the synthesis of various pharmaceutical compounds due to its versatile chemical structure.
Methods and Procedures
The compound is often used as a building block in the synthesis of more complex molecules. Its reactivity allows for modifications that can lead to the development of new drugs.
Results and Outcomes
The use of 5-Methylpiperidin-2-one has led to the creation of compounds with potential therapeutic applications, including anticancer and neuroprotective drugs .
Organic Synthesis
Application Summary
In organic synthesis, 5-Methylpiperidin-2-one serves as a precursor for the formation of various piperidine derivatives.
Methods and Procedures
It undergoes reactions such as hydrogenation, cyclization, and amination to produce substituted piperidines, which are valuable in medicinal chemistry .
Results and Outcomes
These synthetic routes have enabled the efficient production of compounds used in the pharmaceutical industry, contributing to the diversity of medicinal agents .
Medicinal Chemistry
Application Summary
5-Methylpiperidin-2-one is significant in medicinal chemistry for drug design, particularly in the creation of compounds with central nervous system activity.
Methods and Procedures
It is incorporated into larger molecules to influence the pharmacokinetic and pharmacodynamic properties of new CNS drugs .
Results and Outcomes
Research has shown that derivatives of 5-Methylpiperidin-2-one can lead to the development of drugs with improved efficacy and reduced side effects .
Drug Design
Application Summary
This compound is instrumental in drug design, aiding in the development of novel therapeutic agents.
Methods and Procedures
It is used in the structure-activity relationship studies to optimize the interaction of new drugs with biological targets .
Results and Outcomes
The incorporation of 5-Methylpiperidin-2-one into drug candidates has resulted in molecules with high affinity and selectivity for their targets .
Biochemistry
Application Summary
In biochemistry, 5-Methylpiperidin-2-one is studied for its interactions with proteins and enzymes.
Methods and Procedures
It is used to investigate binding affinities and to understand the molecular basis of enzyme function .
Results and Outcomes
Studies have revealed that 5-Methylpiperidin-2-one can modulate enzyme activity, which is crucial for designing enzyme inhibitors .
Chemical Engineering
Application Summary
5-Methylpiperidin-2-one finds applications in chemical engineering processes, particularly in the optimization of reaction conditions.
Methods and Procedures
It is used in process simulations to predict the behavior of chemical reactions involving piperidine derivatives .
Results and Outcomes
The compound’s properties have been leveraged to improve the efficiency and yield of chemical production processes .
This analysis provides a detailed overview of the diverse applications of 5-Methylpiperidin-2-one in various scientific fields, highlighting its importance in research and industry. Each application demonstrates the compound’s versatility and potential for contributing to advancements in science and medicine.
Antioxidant Research
Application Summary
5-Methylpiperidin-2-one exhibits antioxidant properties, which are crucial in combating oxidative stress in biological systems.
Methods and Procedures
The compound is assessed for its free radical scavenging ability using in vitro assays, such as the DPPH assay .
Results and Outcomes
It has shown to inhibit radicals effectively, with an IC50 value comparable to that of standard antioxidants like L-ascorbic acid .
Cancer Therapy
Application Summary
This compound has been evaluated for its cytotoxic effects on lung cancer cell lines, offering a potential avenue for cancer treatment.
Methods and Procedures
MTT assays are used to determine the cytotoxicity of 5-Methylpiperidin-2-one on A549 lung cancer cells .
Results and Outcomes
The compound induced cell cycle arrest in the S and G2/M phases, with a significant IC50 value indicating its potential as an anticancer agent .
Protein Interaction Studies
Application Summary
5-Methylpiperidin-2-one is used to study drug-protein interactions, particularly with carrier proteins like Bovine Serum Albumin (BSA).
Methods and Procedures
Spectral studies and molecular docking are employed to investigate the binding capacity of the compound on BSA .
Results and Outcomes
The compound demonstrated good binding properties with BSA, indicated by a binding constant and corresponding binding free energy .
Computational Chemistry
Application Summary
In computational chemistry, 5-Methylpiperidin-2-one is used in simulations to understand its behavior in various chemical environments.
Methods and Procedures
Programs like Amber and GROMACS are utilized to produce simulations that visualize the compound’s interactions at the molecular level .
Results and Outcomes
These simulations help predict the behavior of chemical reactions involving 5-Methylpiperidin-2-one, aiding in the design of new compounds .
Solvent and Catalyst Applications
Application Summary
5-Methylpiperidin-2-one serves as a solvent and catalyst in organic synthesis reactions.
Methods and Procedures
It is used in reactions where its solvent properties can influence the course of the synthesis .
Results and Outcomes
The compound’s use as a solvent and catalyst has been shown to improve reaction conditions and yields .
Synthetic Pathway Development
Application Summary
The compound is involved in the development of synthetic pathways for the production of various chemicals.
Methods and Procedures
5-Methylpiperidin-2-one is synthesized through ketonization reactions involving pyridine and methyl propyl ketone under specific catalytic conditions .
Results and Outcomes
This method provides a reliable route for producing 5-Methylpiperidin-2-one, which is essential for further applications in research and industry .
Safety And Hazards
The safety data sheet for a similar compound, (S)-(+)-2-Methylpiperidine, indicates that it is highly flammable and can cause skin and eye irritation . It may also cause respiratory irritation . When handling such compounds, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propriétés
IUPAC Name |
5-methylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRPFJGOCZUUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446679 | |
| Record name | 5-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpiperidin-2-one | |
CAS RN |
3298-16-6 | |
| Record name | 5-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)
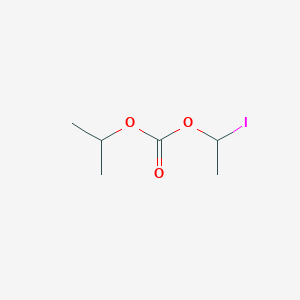
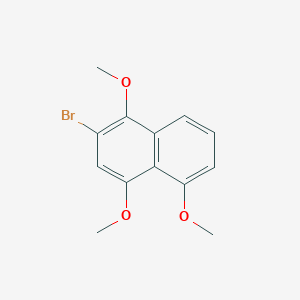
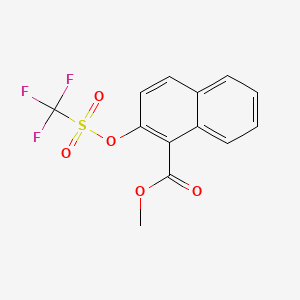
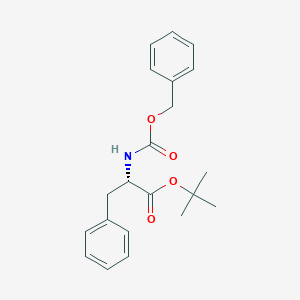
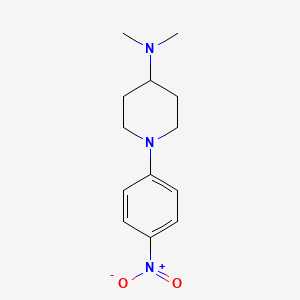
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
